3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide
Description
Overview of 3-{[2-(1-Cyclohexen-1-yl)ethyl]-amino}propanohydrazide
This compound is an organic compound with the molecular formula C₁₁H₂₁N₃O and a molecular weight of 211.31 grams per mole. The compound is assigned Chemical Abstracts Service registry number 1040689-23-3, which serves as its unique identifier in chemical databases and literature. This molecule belongs to the broader class of hydrazide compounds, specifically those containing cyclohexene ring systems linked through an ethyl chain to an aminopropanohydrazide functional group.
The structural architecture of this compound consists of several key components that contribute to its chemical properties and potential reactivity. The cyclohexene ring provides a six-membered cyclic alkene structure that can participate in various chemical transformations, while the ethyl bridge connects this ring system to the amino group. The propanohydrazide portion contains both amide and hydrazide functionalities, which are known to be versatile chemical handles for further synthetic manipulations.
Spectroscopic characterization of this compound reveals distinctive features that allow for its identification and purity assessment. Nuclear magnetic resonance spectroscopy shows characteristic signals for the cyclohexene protons appearing as multiplets in the region of 1.62-2.35 parts per million, representing the eight protons of the cyclohexene ring system. These spectroscopic properties have been essential for confirming the structure and monitoring synthetic transformations involving this compound.
The compound exists as part of a series of related structures that share the cyclohexene-ethyl-amino scaffold but differ in their terminal functional groups. Related compounds include the corresponding nitrile (3-{[2-(1-Cyclohexen-1-yl)ethyl]-amino}propanenitrile), amide (3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}propanamide), and various ester derivatives, each offering different synthetic possibilities and chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁N₃O |
| Molecular Weight | 211.31 g/mol |
| Chemical Abstracts Service Number | 1040689-23-3 |
| International Union of Pure and Applied Chemistry Name | 3-{[2-(1-cyclohexen-1-yl)ethyl]amino}propanohydrazide |
| Functional Groups | Cyclohexene, secondary amine, hydrazide |
Historical Context and Discovery
The development of hydrazide chemistry can be traced back to the early investigations of hydrazine derivatives in the late 19th and early 20th centuries. However, the specific synthesis and characterization of this compound represents a more recent advancement in this field, emerging from the growing interest in cyclohexene-containing compounds and their potential applications in medicinal chemistry.
The synthesis of hydrazide-hydrazone derivatives has been an area of active research, with significant methodological improvements reported in recent decades. Early approaches to hydrazide synthesis often involved harsh reaction conditions and provided variable yields, but newer methodologies have addressed these limitations. The development of one-pot synthesis procedures has been particularly significant, allowing for the efficient preparation of hydrazides by reduction of hydrazones followed by in situ acylation.
Research into cyclohexene-containing amino compounds gained momentum as scientists recognized their potential as building blocks for more complex molecular architectures. The combination of cyclohexene rings with amino and hydrazide functionalities represents a convergence of several important synthetic strategies, including the use of cyclohexene derivatives as versatile synthetic intermediates and the exploitation of hydrazide chemistry for heterocycle formation.
The specific compound this compound appears to have emerged from systematic studies aimed at developing new synthetic routes to complex organic molecules. The presence of multiple functional groups within a single molecule makes it particularly attractive for researchers interested in cascade reactions and multi-step synthetic sequences.
Recent patent literature and research publications have highlighted the importance of such compounds in pharmaceutical research, where the combination of cyclohexene and hydrazide functionalities can provide access to diverse molecular frameworks with potential biological activity. This has driven continued interest in developing improved synthetic methods and exploring new applications for these compounds.
Rationale for Academic Investigation
The academic investigation of this compound is motivated by several compelling scientific factors that position this compound as a valuable research target. The unique structural features of this molecule provide multiple opportunities for chemical transformation and synthetic elaboration, making it an excellent model system for studying reaction mechanisms and developing new synthetic methodologies.
One primary rationale for investigation stems from the compound's potential as a versatile synthetic intermediate. The presence of both cyclohexene and hydrazide functionalities within the same molecule creates opportunities for diverse chemical transformations. The cyclohexene ring can undergo various addition reactions, while the hydrazide group can participate in condensation reactions leading to heterocycle formation. This dual functionality makes the compound particularly valuable for researchers developing convergent synthetic strategies.
The compound also serves as an important model for understanding the reactivity patterns of amino-linked cyclohexene systems. Research has shown that such compounds can undergo interesting rearrangements and cyclization reactions under appropriate conditions. These transformations are of fundamental interest to organic chemists seeking to understand and predict the behavior of complex polyfunctional molecules.
From a mechanistic perspective, the compound offers insights into the factors governing selectivity in reactions involving multiple reactive sites. The spatial relationship between the cyclohexene ring and the hydrazide functionality, mediated by the ethyl-amino linker, creates opportunities for intramolecular interactions that can influence reaction outcomes. Understanding these effects is crucial for designing selective synthetic transformations.
The compound's structure also makes it relevant to studies of conformational dynamics and molecular flexibility. The cyclohexene ring can adopt different conformations, and the flexible ethyl chain allows for various spatial arrangements of the terminal hydrazide group. These conformational effects can significantly impact both chemical reactivity and potential biological activity.
| Research Aspect | Scientific Value |
|---|---|
| Synthetic Versatility | Multiple reactive sites for chemical elaboration |
| Mechanistic Studies | Model for understanding polyfunctional molecule reactivity |
| Conformational Analysis | Insights into molecular flexibility and dynamics |
| Heterocycle Synthesis | Precursor for complex ring systems |
| Method Development | Platform for testing new synthetic strategies |
Scope and Objectives of Research
The research scope for this compound encompasses several interconnected areas of investigation, each contributing to a comprehensive understanding of this compound's properties and potential applications. The primary objectives of current and future research efforts can be organized into distinct but complementary categories that address both fundamental and applied aspects of the compound's chemistry.
The first major objective involves comprehensive characterization of the compound's physical and chemical properties. This includes detailed spectroscopic analysis using multiple techniques to establish definitive structural assignments and understand the compound's behavior in different environments. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide complementary information about molecular structure and purity. These studies form the foundation for all subsequent investigations.
Synthetic methodology development represents another crucial research objective. This involves exploring efficient synthetic routes to the compound and investigating its use as a building block for more complex molecules. Recent advances in hydrazide synthesis have shown that optimization of reaction conditions can significantly improve yields and reduce the formation of unwanted byproducts. Research in this area focuses on developing scalable synthetic procedures that can be readily implemented in both academic and industrial settings.
Chemical reactivity studies constitute a third major research objective, encompassing systematic investigation of the compound's behavior under various reaction conditions. This includes exploring the reactivity of both the cyclohexene and hydrazide functionalities, as well as investigating potential intramolecular interactions between these groups. Understanding these reactivity patterns is essential for predicting and controlling the outcomes of synthetic transformations.
The development of new applications represents a forward-looking research objective that builds upon fundamental understanding of the compound's properties. This includes exploring its potential as a precursor for heterocyclic compounds, investigating its use in medicinal chemistry applications, and evaluating its potential in materials science. These applied research efforts require close collaboration between synthetic chemists and researchers in related fields.
| Research Objective | Specific Goals | Expected Outcomes |
|---|---|---|
| Structural Characterization | Complete spectroscopic analysis | Definitive structural assignments |
| Synthetic Methodology | Optimized preparation routes | Scalable synthetic procedures |
| Reactivity Studies | Mechanistic understanding | Predictive reaction models |
| Application Development | New synthetic applications | Expanded utility in chemical synthesis |
| Conformational Analysis | Dynamic behavior studies | Structure-activity relationships |
Properties
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethylamino]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-14-11(15)7-9-13-8-6-10-4-2-1-3-5-10/h4,13H,1-3,5-9,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRSCLQKLJWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediate Synthesis: 2-(1-Cyclohexenyl)ethylamine
The preparation of 2-(1-cyclohexenyl)ethylamine (CAS: N/A) is critical for synthesizing the target compound. This intermediate is produced via lithium-mediated reduction of 2-phenylethylamine in ethylamine, as described in EP0623586B1 :
| Parameter | Value |
|---|---|
| Starting material | 2-Phenylethylamine |
| Reducing agent | Lithium powder (3.8–4.2 mol/Li) |
| Solvent | Ethylamine (primary aliphatic) |
| Temperature | -100°C to -10°C |
| Reaction time | 4–6 hours |
| Yield | 69.8% (GC analysis) |
| By-product | Cyclohexylethylamine (2% GC) |
This method minimizes by-product formation compared to earlier techniques, achieving a high-purity amine intermediate.
Analytical Characterization
Critical physicochemical properties of intermediates and the final compound:
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors |
|---|---|---|---|
| 2-(1-Cyclohexenyl)ethylamine | 125.21 | 1.8 | 1 |
| Ethyl 3-{[2-(1-cyclohexenyl)ethyl]amino}propanoate | 225.33 | 2.0 | 1 |
| 3-{[2-(1-Cyclohexenyl)ethyl]amino}propanohydrazide | 211.31 | 1.5 | 2 |
Data compiled from PubChem entries and patent.
Challenges and Optimizations
- By-product control : The lithium reduction step requires precise temperature control to limit cyclohexylethylamine formation.
- Hydrazine handling : Anhydrous conditions are essential during hydrazide synthesis to avoid hydrolysis side reactions.
- Purification : Chromatography or recrystallization is typically needed to isolate the hydrazide in high purity.
Chemical Reactions Analysis
3-{[2-(1-Cyclohexen-1-yl)ethyl]-amino}propanohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-{[2-(1-Cyclohexen-1-yl)ethyl]-amino}propanohydrazide is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 3-{[2-(1-Cyclohexen-1-yl)ethyl]-amino}propanohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, influencing their structure and function . The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Propanohydrazide Derivatives
Physicochemical and Stereochemical Properties
- Isomerism : The parent compound exhibits E/Z isomerism due to its azomethine group, with isomer ratios influenced by solvent polarity . In contrast, carbazolyl derivatives (e.g., 1a–f) show geometric isomerism (EZ) from Schiff base formation .
- Solubility and logP : Cyclohexenyl and dichlorobenzyl groups increase hydrophobicity (logP ~2.5–3.5), whereas hydroxyphenyl and isoindole substituents enhance water solubility .
- Thermal Stability: Isopropylphenoxy derivatives demonstrate higher thermal stability due to steric protection of the hydrazide bond .
Biological Activity
3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H21N3O
- Molecular Weight : 211.30 g/mol
- IUPAC Name : 3-{[2-(1-cyclohexen-1-yl)ethyl]amino}propanohydrazide
The compound features a hydrazide functional group, which is known to impart various biological activities, including anti-inflammatory and anticancer effects.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It can potentially modulate receptors that play roles in cell signaling pathways related to cancer progression.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study assessing the cytotoxicity of related compounds showed IC50 values ranging from 2 to 10 μM against human cancer cell lines such as HeLa (cervical carcinoma) and K562 (chronic myeloid leukemia) .
Study on Antiproliferative Activity
A recent investigation focused on a series of spiro-fused heterocyclic compounds, including derivatives similar to this compound. The study utilized MTS assays to evaluate cell proliferation and flow cytometry for cell cycle analysis. Results indicated that the tested compounds induced significant cell cycle perturbations, leading to increased apoptosis in treated cells .
| Compound | Cell Line | IC50 (μM) | Observed Effect |
|---|---|---|---|
| Compound A | HeLa | 5 | Induced apoptosis |
| Compound B | K562 | 8 | Cell cycle arrest |
| This compound | Sk-mel-2 | TBD | TBD |
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique properties of this compound against similar compounds such as:
- 3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanamide : Exhibits different reactivity due to the amide functional group.
- 3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile : Shows distinct biological activity profiles owing to the nitrile group.
Q & A
Basic Research Question: What are the standard synthetic protocols for 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanohydrazide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling a cyclohexenyl-ethylamine intermediate with a propanohydrazide backbone. Key steps include:
- Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) under anhydrous conditions .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility, while controlled pH (e.g., buffered acetic acid) stabilizes the hydrazide moiety .
- Yield improvement : Factorial design experiments (e.g., varying temperature, solvent ratios, and catalyst loading) can systematically identify optimal conditions .
Advanced Research Question: How can computational methods predict the reactivity of the cyclohexenyl group in catalytic or photochemical reactions?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) model the cyclohexenyl group’s electron-deficient double bond, predicting regioselectivity in cycloaddition or hydrogenation reactions . For example:
- Transition state analysis identifies energy barriers for ring-opening reactions.
- Molecular dynamics simulations assess solvent effects on conformational stability .
Experimental validation via NMR kinetics or in-situ FTIR is critical to confirm computational predictions .
Basic Research Question: What analytical techniques are essential for characterizing the hydrazide functional group?
Methodological Answer:
- FTIR : Confirm N–H stretches (3100–3300 cm⁻¹) and C=O vibrations (1640–1690 cm⁻¹) .
- NMR : ¹H NMR detects hydrazide protons at δ 8.5–9.5 ppm; ¹³C NMR identifies carbonyl carbons at δ 165–175 ppm .
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks and fragmentation patterns .
Advanced Research Question: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural elucidation?
Methodological Answer:
- Multi-technique validation : Combine solid-state (X-ray) and solution-phase (NMR) data to address conformational flexibility .
- Dynamic NMR experiments : Variable-temperature studies reveal rotational barriers in the hydrazide moiety.
- Density Functional Theory (DFT) : Compare calculated chemical shifts (e.g., using Gaussian) with experimental NMR data to identify discrepancies .
Basic Research Question: What are the key stability challenges for this compound under ambient storage conditions?
Methodological Answer:
- Hydrolysis susceptibility : The hydrazide group degrades in acidic/basic conditions. Stabilization methods include:
- Lyophilization for long-term storage.
- Use of desiccants (e.g., silica gel) in airtight containers .
- Light sensitivity : UV-Vis spectroscopy monitors degradation kinetics; amber vials prevent photolytic cleavage .
Advanced Research Question: How does the cyclohexenyl substituent influence pharmacological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric replacement : Compare activity of cyclohexenyl vs. cyclohexyl or aromatic analogs to assess ring strain and lipophilicity effects .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to identify binding affinity differences.
- In vitro assays : Measure IC₅₀ values in enzyme inhibition or cytotoxicity models to correlate structural features with potency .
Basic Research Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity screening : Use Ames tests or zebrafish embryo assays to assess mutagenicity .
- Exposure control : Fume hoods and PPE (nitrile gloves, lab coats) mitigate inhalation/contact risks.
- Waste disposal : Neutralize hydrazide-containing waste with sodium hypochlorite before disposal .
Advanced Research Question: How can reactor design principles improve scalability for gram-scale synthesis?
Methodological Answer:
- Continuous flow reactors : Enhance heat/mass transfer for exothermic amidation steps .
- Membrane separation : Purify intermediates via nanofiltration to reduce downstream processing time .
- Process analytical technology (PAT) : In-line IR or Raman probes monitor reaction progress in real time .
Basic Research Question: What solvents are compatible with this compound for spectroscopic studies?
Methodological Answer:
- Polar solvents : DMSO-d₆ or CDCl₃ are ideal for NMR due to high solubility.
- Avoid protic solvents : Methanol or water may protonate the hydrazide group, altering reactivity .
- UV-transparent solvents : Acetonitrile or THF are preferred for UV-Vis analysis .
Advanced Research Question: How can machine learning models predict novel derivatives with enhanced bioactivity?
Methodological Answer:
- Dataset curation : Compile structural and bioactivity data from PubChem or ChEMBL .
- Feature engineering : Use molecular descriptors (e.g., logP, topological polar surface area) to train QSAR models .
- Generative AI : Deep generative networks (e.g., REINVENT) propose derivatives with optimized properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
